N-phenylmethoxyacetamide
Description
N-Phenylmethoxyacetamide (CAS: 149654-54-6) is an acetamide derivative characterized by a methoxy group attached to the phenyl ring and an additional chromen-4-yl substituent. Its IUPAC name is N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-phenylmethoxyacetamide, with the molecular formula C₂₁H₂₂N₂O₄ and a molecular weight of 366.41 g/mol . This compound features a bicyclic chromen moiety and a methoxyacetamide group, distinguishing it from simpler acetamides.
Properties
CAS No. |
4797-81-3 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N-phenylmethoxyacetamide |
InChI |
InChI=1S/C9H11NO2/c1-8(11)10-12-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,10,11) |
InChI Key |
HAOSPKZXSDAXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-phenylmethoxyacetamide with structurally or functionally related acetamide derivatives, highlighting key differences in structure, synthesis, and pharmacological activity:
Key Structural and Functional Insights:
Complexity of Substituents: this compound’s chromen-4-yl group introduces stereochemical complexity absent in simpler analogs like N-(4-methoxyphenyl)acetamide . Methoxyacetyl fentanyl’s piperidine and phenethyl groups confer opioid receptor affinity, unlike non-pharmacological acetamides .
Synthetic Routes: N-Acylation is a common method for acetamides (e.g., methoxyacetyl fentanyl , N-(4-methoxyphenyl)acetamide ). Multi-component reactions (e.g., quinazolinone-thioacetamide hybrids in ) highlight diverse pathways for functionalizing acetamide cores .
Pharmacological Diversity: Methoxyacetyl fentanyl’s opioid activity contrasts with the inertness of N-(4-methoxyphenyl)acetamide . Substituted phenoxy acetamides () exhibit anti-inflammatory properties, suggesting structure-activity relationships dependent on aryloxy groups .
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